4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
Overview
Description
4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a chloromethyl group attached to a dioxolopyridine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine typically involves the chloromethylation of a dioxolopyridine precursor. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. This reactivity is exploited in drug design to create compounds that can selectively target specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-[1,3]dioxolo[4,5-c]pyridine
- 4-(Iodomethyl)-[1,3]dioxolo[4,5-c]pyridine
- 4-(Hydroxymethyl)-[1,3]dioxolo[4,5-c]pyridine
Uniqueness
4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine is unique due to its specific reactivity profile, particularly the reactivity of the chloromethyl group. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
4-(chloromethyl)-[1,3]dioxolo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-3-5-7-6(1-2-9-5)10-4-11-7/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBIIXMBVTUGGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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